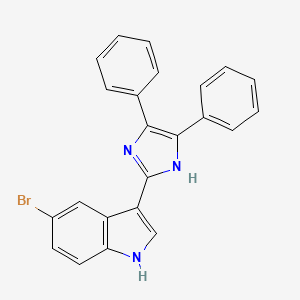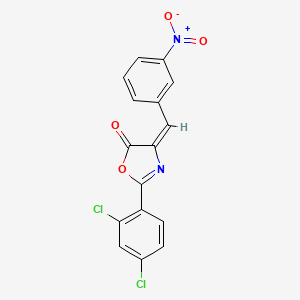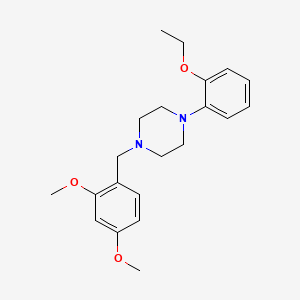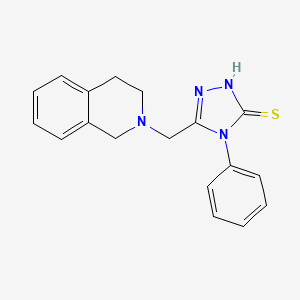
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole
Vue d'ensemble
Description
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel class of multi-substituted indolylimidazole derivatives, including 5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole, was synthesized using a green and efficient one-pot four-component condensation process. This process involved microwave irradiation and utilized Amberlyst A-15 as a recyclable catalyst. The method was highlighted for its eco-friendliness, short reaction time, cost-effectiveness, and ease of product purification (Nirwan & Pareek, 2021).
Antimicrobial Activity
This compound showed promising antimicrobial properties. A study demonstrated its potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antimicrobial agent (Al‐Qawasmeh et al., 2010).
Application in Cancer Research
The compound has been explored in the context of cancer research. For instance, derivatives of this compound exhibited significant cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors. This highlights its potential as a therapeutic agent in combating resistant cancer types (Mahal et al., 2016).
Optical and
Electroluminescence PropertiesIn the field of optoelectronics, this compound derivatives have been synthesized and their optical, thermal, and electroluminescence properties studied. These derivatives displayed high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED (organic light-emitting diode) applications. Their ground and excited state properties were analyzed in various solvents, using both experimental techniques and theoretical methods like DFT and TDDFT, indicating their potential in the development of OLED devices (Muruganantham et al., 2019).
Antioxidant Activity
Some indole derivatives bearing the this compound structure have been studied for their potential antioxidant activities. These compounds have shown promising results in various antioxidant assays, suggesting their utility in research related to oxidative stress and related disorders (Naraboli & Biradar, 2017).
Propriétés
IUPAC Name |
5-bromo-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c24-17-11-12-20-18(13-17)19(14-25-20)23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-14,25H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZOAQYIWWSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CNC4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)


![4-[3-(benzyloxy)phenyl]-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3452951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3452974.png)


![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3452997.png)
![2-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3453004.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)

![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3453035.png)